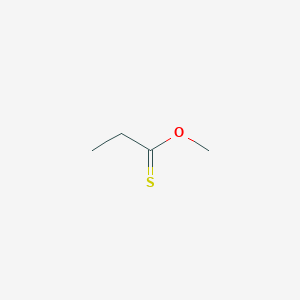
O-Methyl propanethioate
Vue d'ensemble
Description
O-Methyl propanethioate, also known as methyl propanethioate, is a chemical compound with the molecular formula C4H8OS . It has a molecular weight of 104.17 . The IUPAC name for this compound is O-methyl propanethioate . It is stored at a temperature of -10 degrees Celsius .
Molecular Structure Analysis
The InChI code for O-Methyl propanethioate is 1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3 . This code provides a specific and unambiguous description of the molecule’s structure. The 3D structure of the molecule can be viewed using specific software .
Physical And Chemical Properties Analysis
O-Methyl propanethioate is a liquid . The compound is shipped with an ice pack, indicating that it may need to be kept cool during transport .
Applications De Recherche Scientifique
Methyl-Coenzyme M Reductase System Studies :
- Research on 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues, including O-Methyl propanethioate derivatives, has shown that these compounds can be substrates for methyl-coenzyme M reductase. This enzyme system is found in Methanobacterium thermoautotrophicum and is crucial in methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
Polymerization Studies :
- O-Methyl propanethioate derivatives have been used in the study of free-radical polymerizations of methyl acrylate under 60 Co γ-ray irradiation. This research provides insights into the role of different substituent groups (Z-group) in the polymerization process, which is essential in the development of new polymeric materials (Hua et al., 2005).
Energy and Fuel Research :
- Investigations into di-methyl ether (DME) as a substitute fuel in domestic appliances have considered the use of O-Methyl propanethioate derivatives. These studies focus on the combustion and stability aspects, highlighting the potential of DME as an alternative fuel source (Marchionna et al., 2008).
Enzymatic Thioesterification :
- Enzymatic methods for the esterification of methanethiol and carboxylic acids, involving O-Methyl propanethioate, have been explored. This research is significant for producing natural methylthioesters, which have applications in various chemical industries (Colstee, Ster, & Schaft, 2006).
Chemical Kinetics and Mechanisms :
- Studies on the thermal decomposition of sulfur compounds, including 2-methyl-2-propanethiol, provide essential insights into the chemical kinetics and reaction mechanisms relevant to O-Methyl propanethioate and its derivatives. This research is crucial for understanding the stability and reactivity of these compounds under various conditions (Thompson, Meyer, & Ball, 1952).
Synthesis of Organic Compounds :
- The synthesis of certain organic compounds, like methyl 3-thiothiophene-2-carboxylate derivatives, has been achieved through reactions involving O-Methyl propanethioate. This area of research is pivotal for the development of new organic synthesis methodologies (Tanabe et al., 2007).
Environmental Applications :
- Propane-oxidizing bacteria have been tested for their ability to degrade various gasoline oxygenates, including compounds related to O-Methyl propanethioate. This research is significant for environmental remediation and understanding the biodegradation of complex organic pollutants (Steffan et al., 1997).
Pharmaceutical Research :
- The anesthetic mechanism of urethane and its effects on neurotransmitter-gated ion channels has been studied. Although indirectly related, the research on urethane provides insights into the pharmacological potential of compounds structurally similar to O-Methyl propanethioate (Hara & Harris, 2002).
Safety and Hazards
O-Methyl propanethioate is classified as a dangerous substance. It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
O-methyl propanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c1-3-4(6)5-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVEBJDGWKWKYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=S)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509830 | |
| Record name | O-Methyl propanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Methyl propanethioate | |
CAS RN |
26476-56-2 | |
| Record name | O-Methyl propanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




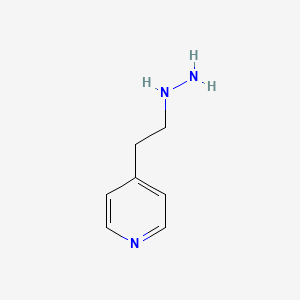
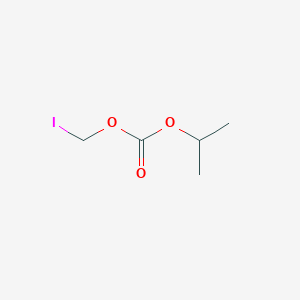
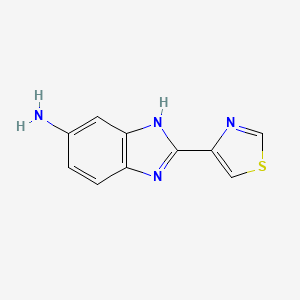


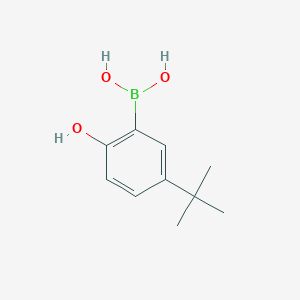
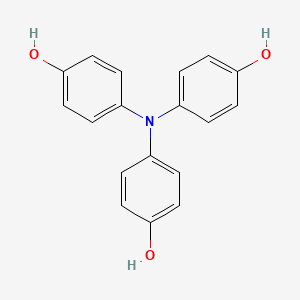

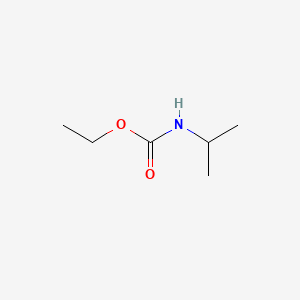
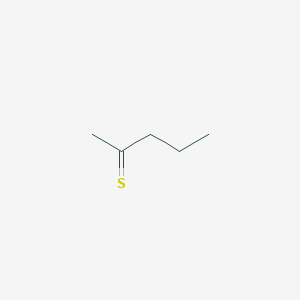

![Pyrido[3,2-g]quinoline](/img/structure/B3050440.png)
![2-Methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid](/img/structure/B3050441.png)